molecular formula C10H11BO2 B188142 (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole CAS No. 106094-36-4

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole

Cat. No.: B188142
CAS No.: 106094-36-4
M. Wt: 174.01 g/mol
InChI Key: QTICDYDCSGBDQP-FPYGCLRLSA-N
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Description

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a butenyl group attached to a benzodioxaborole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole typically involves the reaction of a suitable boronic acid derivative with a butenyl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can convert the butenyl group to a butyl group.

    Substitution: The benzodioxaborole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Butyl-substituted benzodioxaborole.

    Substitution: Various substituted benzodioxaborole derivatives depending on the electrophile used.

Scientific Research Applications

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-(1-Butenyl)-1,3,2-benzodioxaborole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzodioxaborole ring system is known to interact with biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(1-Butenyl)-furan
  • (E)-1-Butenyl 2-methylpropyl ether

Comparison

(E)-2-(1-Butenyl)-1,3,2-benzodioxaborole is unique due to the presence of the benzodioxaborole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like (E)-2-(1-Butenyl)-furan and (E)-1-Butenyl 2-methylpropyl ether, this compound exhibits enhanced stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h3-8H,2H2,1H3/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTICDYDCSGBDQP-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)C=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC2=CC=CC=C2O1)/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459750
Record name 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106094-36-4
Record name 2-[(E)-but-1-enyl]-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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